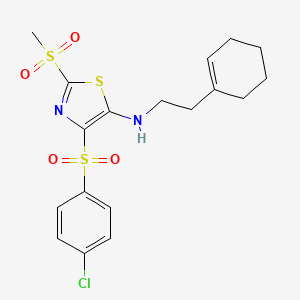

4-((4-chlorophenyl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(methylsulfonyl)thiazol-5-amine

描述

This compound is a thiazole derivative featuring a 4-((4-chlorophenyl)sulfonyl) group at position 4, a methylsulfonyl group at position 2, and a secondary amine at position 5 linked to a 2-(cyclohex-1-en-1-yl)ethyl substituent. Thiazole-based compounds are widely explored in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and kinase-inhibitory properties . The sulfonyl groups enhance metabolic stability and influence binding interactions with biological targets .

属性

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]-2-methylsulfonyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S3/c1-27(22,23)18-21-17(28(24,25)15-9-7-14(19)8-10-15)16(26-18)20-12-11-13-5-3-2-4-6-13/h5,7-10,20H,2-4,6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGFZTNFGYKWAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=C(S1)NCCC2=CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((4-chlorophenyl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(methylsulfonyl)thiazol-5-amine is a thiazole derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound features a thiazole ring, which is recognized for its diverse biological activities. The thiazole moiety is linked to a sulfonamide group and a cyclohexene substituent, contributing to its pharmacological properties. The presence of the 4-chlorophenyl and methylsulfonyl groups enhances its lipophilicity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar thiazole derivatives have been shown to inhibit key enzymes involved in metabolic pathways, such as pyruvate:ferredoxin oxidoreductase (PFOR). This inhibition disrupts energy metabolism in pathogenic organisms, making it a potential target for antibacterial and antiparasitic therapies .

- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through the inhibition of anti-apoptotic proteins like Bcl-2 .

- Antimicrobial Activity : The sulfonamide group often imparts antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting folic acid synthesis in bacteria .

Biological Activity Data

A summary of biological activities observed in studies involving thiazole derivatives is presented in the table below:

Case Studies

Several studies have highlighted the biological efficacy of thiazole derivatives similar to the target compound:

- Antibacterial Efficacy : A study demonstrated that derivatives with similar sulfonamide groups exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin. The compound's structure was optimized to enhance activity against resistant strains of bacteria .

- Anticancer Activity : Research indicated that compounds containing thiazole rings could induce apoptosis in various cancer cell lines by modulating pathways involving Bcl-2 family proteins. This suggests that modifications to the thiazole structure could yield potent anticancer agents .

- Mechanistic Studies : Investigations into the mechanism revealed that certain thiazole derivatives act as competitive inhibitors against critical enzymes in metabolic pathways, providing insights into their potential as therapeutic agents against metabolic disorders and infections .

科学研究应用

The compound has been studied for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

- Mechanism of Action : Research indicates that compounds with similar thiazole structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide moiety is known to enhance the anticancer properties by promoting apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of sulfonamides can induce cell death in colon, breast, and cervical cancer cell lines through apoptotic pathways .

- Case Study : A study focusing on a series of sulfonamide derivatives found that certain compounds exhibited significant cytotoxic effects against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide group could enhance anticancer efficacy .

Antimicrobial Properties

The compound's structural features suggest potential activity against bacterial and fungal strains. Previous research has shown that related compounds can inhibit the growth of mycobacterial and fungal pathogens.

- In Vitro Studies : Compounds with similar thiazole structures were evaluated against various microbial strains, showing activity comparable to established antibiotics like isoniazid and ciprofloxacin . This suggests that 4-((4-chlorophenyl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(methylsulfonyl)thiazol-5-amine may also possess antimicrobial properties worthy of further investigation.

Drug Development

The unique combination of thiazole and sulfonamide functionalities positions this compound as a candidate for drug development in treating cancers and infections. The ongoing exploration of structure–activity relationships (SAR) is crucial for optimizing its therapeutic profile.

Combination Therapies

Given its potential anticancer and antimicrobial properties, there is scope for investigating this compound in combination therapies. Such approaches could enhance efficacy while potentially reducing side effects associated with monotherapy.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Analysis

The following table highlights key structural differences between the target compound and analogous thiazole derivatives:

Key Observations :

- The target compound’s dual sulfonyl groups (4-Cl-Ph-SO₂ and Me-SO₂) distinguish it from analogs like and , which lack sulfonyl moieties. This may enhance its binding affinity to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。